Abamine
Description
Abamine's Role in Chemical Biology and Plant Science
This compound functions as a chemical regulator, primarily by inhibiting key enzymes involved in plant hormone synthesis tandfonline.com. Its most well-characterized activity is the inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED), a rate-limiting enzyme in the ABA biosynthetic pathway tandfonline.comnih.govresearchgate.netjst.go.jp. By reducing endogenous ABA levels, this compound allows researchers to study processes regulated by ABA without resorting to genetic mutations, which can sometimes have pleiotropic effects or be masked by gene redundancy nih.govoup.com.
Beyond its primary target, this compound has also been found to inhibit carotenoid cleavage dioxygenases (CCDs) involved in the biosynthesis of strigolactones jst.go.jpfrontiersin.orgfrontiersin.orgresearchgate.netoup.com. This dual inhibitory activity highlights the interconnectedness of plant hormone pathways and positions this compound as a tool for exploring the interplay between ABA and SLs oup.com. The use of such chemical regulators is expected to contribute significantly to deciphering the complexity of the plant hormone network tandfonline.com.
Historical Context of this compound's Conception and Development
The development of this compound was driven by the need for more specific inhibitors of ABA biosynthesis. Earlier inhibitors, such as norflurazon (B1679920) and fluridone, targeted enzymes higher up in the carotenoid biosynthesis pathway, leading to pleiotropic effects like photobleaching due to the reduction of all carotenoids oup.com. Nordihydroguaiaretic acid (NDGA) was another compound known to inhibit NCED, but it also exhibited non-specific effects, including the inhibition of lipid synthesis and plant growth researchgate.netoup.com.
Inspired by the structure of NDGA, this compound was designed and synthesized as a novel inhibitor specifically targeting the oxidative cleavage reaction of 9-cis-epoxycarotenoids catalyzed by NCED nih.govoup.com. It was developed as the first specific inhibitor of ABA biosynthesis with an amine moiety, aimed at providing a more potent and specific tool than previous compounds like NDGA nih.gov. Subsequent structure-activity relationship studies based on this compound led to the identification of this compound-SG, a derivative reported to be a stronger and more specific inhibitor of NCED with reduced phytotoxicity compared to this compound tandfonline.comresearchgate.netoup.comnih.govfrontiersin.orgresearchgate.netbiorxiv.org.
Conceptual Utility of this compound in Elucidating Plant Physiological Functions
The primary utility of this compound lies in its ability to manipulate endogenous ABA levels, which are crucial regulators of numerous plant physiological functions tandfonline.comoup.com. By applying this compound, researchers can induce an ABA-deficient state in plants, allowing for the investigation of processes where ABA plays a key role nih.govresearchgate.net.
This includes studying the regulation of seed dormancy and germination, processes known to be significantly influenced by the balance between ABA and gibberellins (B7789140) nih.govfrontiersin.orgwikipedia.org. This compound has been shown to promote seed germination and accelerate radicle elongation, consistent with a reduction in ABA levels nih.govfrontiersin.orgbiorxiv.org.
Furthermore, this compound is valuable for studying plant responses to environmental stresses, particularly drought tolerance, as ABA is a major signal molecule in mediating these responses nih.govwikipedia.orgfrontierspartnerships.org. Studies using this compound have demonstrated that reducing ABA accumulation can decrease drought tolerance, confirming the hormone's vital role in stress adaptation nih.gov.
Beyond ABA, this compound's effect on SL biosynthesis provides a means to investigate SL-regulated processes, such as shoot branching, root architecture, and the interaction with parasitic weeds whose germination is stimulated by SLs jst.go.jpfrontiersin.orgfrontiersin.orgresearchgate.netoup.com. Studies have shown that this compound can reduce SL levels and decrease the germination rate of parasitic weed seeds jst.go.jpfrontiersin.orgresearchgate.net.
Conceptually, this compound also serves as a tool in chemical genetics approaches. By applying this compound and then screening for plants with altered responses, researchers can potentially identify mutants in genes involved in ABA or SL signal transduction pathways, complementing traditional genetic screens nih.govoup.comnih.gov.
Detailed Research Findings and Data
Research using this compound has provided specific data illustrating its effects on plant physiology.
| Compound | Target Enzyme | Effect on ABA Level | Effect on Seed Germination | Effect on Seedling Growth | Phytotoxicity |
|---|---|---|---|---|---|
| NDGA | NCED | Inhibits | Not specified | Inhibits | Not specified |
| This compound | NCED, CCDs | Reduces | Promotes (e.g., cress, Arabidopsis) nih.govfrontiersin.orgbiorxiv.org | Inhibits at higher concentrations (e.g., 100 µM in Arabidopsis) frontiersin.orgresearchgate.net | Phytotoxic researchgate.netbiorxiv.org |
| This compound-SG | NCED | Reduces (more potent than this compound) oup.com | Not consistently reported to improve frontiersin.orgresearchgate.netbiorxiv.org | Does not inhibit frontiersin.orgresearchgate.net | Reduced phytotoxicity researchgate.netbiorxiv.org |
Table 1: Comparison of Properties and Effects of NDGA, this compound, and this compound-SG based on research findings.
| Plant Process | Effect of this compound Treatment | Reference |
|---|---|---|
| ABA Accumulation | Reduced in planta | nih.govresearchgate.net |
| Seed Germination | Promoted (e.g., Arabidopsis, cress) | nih.govfrontiersin.orgbiorxiv.org |
| Radicle Elongation | Enhanced (e.g., cress) | nih.govfrontiersin.org |
| Drought Tolerance | Decreased sensitivity to drought stress | nih.gov |
| Strigolactone Levels | Reduced in several plant species | jst.go.jpfrontiersin.orgresearchgate.net |
| Parasitic Weed Germination | Reduced rate (e.g., Orobanche minor co-grown with tobacco) | jst.go.jpfrontiersin.orgresearchgate.net |
| Nodule Formation (Legumes) | Contributed to findings on ABA's role | frontiersin.org |
| High-light Response (Arabidopsis) | Contributed to findings on ABA's role | frontiersin.org |
Table 2: Summary of this compound's Reported Effects on Various Plant Physiological Processes.
These findings underscore this compound's utility as a chemical probe for dissecting the roles of ABA and SLs in plant physiology.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWSQWMXACHHN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Abamine S Biological Action
Inhibition of 9-cis-Epoxycarotenoid Dioxygenase (NCED) Activity
NCED is a critical enzyme in the biosynthesis of ABA, catalyzing the cleavage of 9-cis-epoxycarotenoids, such as 9'-cis-neoxanthin, into xanthoxin (B146791). nih.govoup.comnih.gov This reaction is considered the rate-limiting step in ABA production in higher plants. nih.govnii.ac.jpnih.gov Abamine functions as an inhibitor of this enzymatic activity, thereby reducing the production of ABA. nih.govnii.ac.jp Studies have demonstrated that this compound can inhibit NCED activity in vitro and reduce ABA accumulation in planta under conditions that typically induce ABA biosynthesis, such as osmotic stress. nih.govnii.ac.jp
Kinetic Analysis of NCED Inhibition by this compound
Kinetic studies have provided insights into the nature of this compound's interaction with NCED. Analysis using Lineweaver-Burk plots has determined the Michaelis constant (Km) of NCED for its substrate, 9'-cis-neoxanthin, to be approximately 49.0 μM. nih.gov Further kinetic analysis, specifically using Dixon plots, has revealed that this compound acts as a competitive inhibitor of NCED. nih.gov The inhibition constant (Ki) for this compound against NCED has been determined to be 38.8 μM. nih.govnii.ac.jpresearchgate.net This indicates that this compound competes with the natural substrate, 9'-cis-neoxanthin, for binding to the active site of the NCED enzyme. nih.gov
Interactive Table 1: Kinetic Parameters of NCED Inhibition by this compound
| Parameter | Value | Substrate | Enzyme Source | Reference |
| NCED Km | 49.0 μM | 9'-cis-neoxanthin | NCED expressed in E. coli | nih.gov |
| This compound Ki | 38.8 μM | 9'-cis-neoxanthin | NCED expressed in E. coli | nih.govnii.ac.jpresearchgate.net |
| AbamineSG Ki | 18.5 μM | Vigna unguiculata NCED1 | Vigna unguiculata | researchgate.netnih.govcranfield.ac.uk |
Substrate Specificity and Competitive Inhibition Dynamics
This compound's competitive inhibition of NCED implies that its structure allows it to bind to the same active site as the enzyme's natural substrate, 9'-cis-neoxanthin. nih.gov While the precise details of this interaction at the molecular level require further structural studies, the competitive nature of the inhibition suggests that this compound mimics some aspects of the substrate's binding determinants. researchgate.net The development of this compound was based in part on the structure of inhibitors of lignostilbene-α,β-dioxygenase, an enzyme with a reaction mechanism similar to NCED, involving oxidative cleavage. nih.govoup.com This structural similarity might contribute to this compound's ability to compete for the NCED active site. researchgate.net
Influence on Carotenoid Pathway Intermediates
The primary action of this compound is the inhibition of NCED, which is positioned downstream in the carotenoid biosynthesis pathway. nih.govnih.gov Carotenoids, such as zeaxanthin, violaxanthin, and neoxanthin, serve as precursors for ABA. nih.govwikipedia.orgtandfonline.com By inhibiting NCED-catalyzed cleavage of 9-cis-epoxycarotenoids, this compound is expected to lead to an accumulation of these upstream epoxycarotenoid intermediates due to reduced flux through the ABA branch of the pathway. nih.gov Conversely, the levels of downstream products of NCED activity, such as xanthoxin and subsequently ABA, are reduced. nih.govnii.ac.jp Studies have shown that this compound treatment leads to a decrease in ABA content in plant tissues. nih.govnii.ac.jp
Interactions with Carotenoid Cleavage Dioxygenases (CCDs) Beyond NCED
NCED belongs to the larger family of carotenoid cleavage dioxygenases (CCDs), which are involved in the oxidative cleavage of carotenoids at various positions to produce a diverse range of apocarotenoids, including strigolactones. jst.go.jpresearchgate.netresearchgate.net Given the structural and mechanistic similarities among CCDs, there has been interest in whether this compound also inhibits other members of this enzyme family. oup.comjst.go.jp
Research indicates that this compound is not entirely specific to NCED and can also affect the biosynthesis of other apocarotenoids, such as strigolactones. oup.comjst.go.jp Studies have shown that this compound can decrease the levels of strigolactones in several plant species. jst.go.jp For instance, this compound has been reported to inhibit both NCED1 and CCD8 in vitro. oup.com CCD8 is an enzyme involved in the biosynthesis of strigolactones. cranfield.ac.ukoup.com This broader activity suggests that this compound's structure allows for some interaction with the active sites of other CCDs, although its potency and specificity may vary among different family members. oup.comresearchgate.net The observation that this compound can inhibit both ABA and strigolactone biosynthesis highlights the potential for off-target effects when using this compound to study processes specifically regulated by ABA. oup.com More specific inhibitors, such as AbamineSG (a derivative of this compound), have been developed with enhanced specificity for NCED over other CCDs like CCD7. researchgate.netnih.govoup.com
Research Applications in Plant Hormone Metabolism and Signaling
Abscisic Acid (ABA) Biosynthesis and Regulatory Studies
The biosynthesis of ABA in higher plants involves the oxidative cleavage of 9-cis-epoxycarotenoids, a step primarily catalyzed by NCED enzymes. wikipedia.orgoup.com This process is considered a rate-limiting step in the ABA biosynthesis pathway. nih.govoup.comfrontiersin.orgresearchgate.netebi.ac.uk Abamine acts as a competitive inhibitor of NCED, interfering with this crucial step and thereby reducing ABA production. nih.govnih.govebi.ac.uk Research utilizing this compound has provided significant insights into the regulation of ABA levels and its downstream effects on plant physiology.
Modulation of Endogenous ABA Accumulation in Plant Tissues
Studies have demonstrated that this compound effectively inhibits the accumulation of endogenous ABA in various plant tissues. For instance, in spinach leaves subjected to osmotic stress, which typically induces a significant increase in ABA content, treatment with this compound at concentrations of 50 to 100 µM inhibited approximately 50% of this stress-induced ABA accumulation. nih.govnih.govebi.ac.uk Similarly, in Arabidopsis, this compound treatment also led to a reduction in ABA accumulation under osmotic stress conditions. nih.govnih.govebi.ac.uk This modulation of endogenous ABA levels by this compound allows researchers to investigate the specific roles of ABA in different physiological processes.
Research findings on this compound's effect on ABA accumulation:
| Plant Species | Condition | This compound Concentration | Effect on ABA Accumulation | Citation |
|---|---|---|---|---|
| Spinach | Osmotic Stress | 50-100 µM | ~50% inhibition | nih.govnih.govebi.ac.uk |
| Arabidopsis | Osmotic Stress | 50-100 µM | ~50% inhibition | nih.govnih.govebi.ac.uk |
In Lotus japonicus transformants overexpressing TrEnodDR1, which showed increased endogenous ABA concentration, treatment with 10 µM this compound completely reversed this increase, restoring ABA levels to those of control plants. apsnet.org This highlights this compound's utility in counteracting specific genetic manipulations that affect ABA levels.
Impact on ABA-Regulated Gene Expression Profiles
This compound's inhibition of ABA biosynthesis has a direct impact on the expression of genes regulated by ABA. ABA-responsive genes often contain ABA-responsive elements (ABREs) in their promoters and are regulated by transcription factors like ABRE-binding factors (ABFs). science.gov Since this compound reduces endogenous ABA levels, it consequently downregulates the expression of genes that are positively regulated by ABA.
Studies using transgenic Arabidopsis containing an RD29B promoter-luciferase fusion, a construct known to be induced by ABA, have shown that this compound treatment inhibits the increase in luminescence intensity typically observed under osmotic stress. nih.govnih.govebi.ac.uk This indicates that this compound suppresses the expression of RD29B, an ABA-inducible gene, by reducing ABA availability. nih.gov This effect is consistent with the role of ABA in upregulating RD29B expression in response to drought and exogenous ABA. nih.gov
Phenotypic Consequences of ABA Pathway Perturbation
Perturbing the ABA biosynthesis pathway using inhibitors like this compound leads to observable phenotypic changes in plants, reflecting the diverse roles of ABA in growth, development, and stress responses.
ABA is a key regulator of stomatal aperture, inducing stomatal closure in response to water deficit to reduce transpiration and prevent water loss. wikipedia.orgfrontierspartnerships.orgnih.gov By inhibiting ABA biosynthesis, this compound affects this crucial process. Research has shown that this compound inhibits stomatal closure in spinach leaves incubated in a solution mimicking osmotic stress conditions. nih.govnih.govebi.ac.uk This effect can be reversed by the co-application of exogenous ABA, confirming that this compound's influence on stomata is mediated through its impact on ABA levels. nih.govnih.govebi.ac.uk In Arabidopsis, treatment with this compound has been shown to lead to increased stomatal aperture. researchgate.netresearchgate.net Furthermore, this compound-treated Arabidopsis plants exhibited decreased drought tolerance, a phenotype consistent with reduced stomatal closure and increased water loss. nih.govnih.govebi.ac.uk In Lotus japonicus transformants with elevated ABA and reduced stomatal aperture, this compound treatment restored stomatal aperture to wild-type levels. apsnet.org
ABA plays a critical role in inducing and maintaining seed dormancy, preventing premature germination under unfavorable conditions. wikipedia.orgfrontiersin.orgnih.gov A balance between ABA and gibberellins (B7789140) (GAs) is crucial for regulating the transition from dormancy to germination. frontiersin.orgnih.gov Inhibiting ABA biosynthesis with this compound can therefore alleviate seed dormancy and promote germination.
Studies have shown that this compound enhances radicle elongation in cress seeds, an effect attributed to a decrease in ABA content in the treated seeds. nih.govnih.govebi.ac.uk This promotion of germination by this compound can be counteracted by the addition of exogenous ABA. nih.gov While this compound promotes seed germination by inhibiting ABA biosynthesis, it is noted that this compound can be phytotoxic. researchgate.netbiorxiv.orgbiorxiv.org However, its ability to interfere with ABA-mediated dormancy highlights its value as a research tool for studying the hormonal control of germination. nih.gov
ABA is a major regulator in plant adaptation to environmental stresses, including osmotic stress caused by drought or high salinity. wikipedia.orgnih.govmdpi.com Stress-induced ABA accumulation triggers various physiological and molecular responses that enhance tolerance. wikipedia.orgoup.commdpi.com By inhibiting ABA biosynthesis, this compound impairs these acclimation responses.
Alleviation of Seed Dormancy and Promotion of Germination
Strigolactone Metabolism and Functional Characterization
Strigolactones are a group of carotenoid-derived lactones that function as plant hormones regulating various aspects of plant architecture, such as shoot branching. Beyond their endogenous roles, SLs are exuded into the rhizosphere, where they act as crucial signaling molecules for interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. This compound's influence on SL metabolism has been a subject of research, revealing its potential as a tool for studying and potentially manipulating these interactions.
Regulation of Strigolactone Production and Levels
This compound was initially developed as an inhibitor of abscisic acid biosynthesis, specifically targeting 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the ABA pathway researchgate.netnih.govwikiwand.comfrontiersin.orgwikipedia.org. NCED enzymes belong to the larger family of carotenoid cleavage dioxygenases (CCDs) researchgate.netfrontiersin.org. Notably, other CCDs, specifically CCD7 and CCD8, are essential enzymes involved in the biosynthesis of strigolactones researchgate.netfrontiersin.orgnih.govnih.gov.
Research has demonstrated that this compound treatment leads to a decrease in the endogenous levels of strigolactones in several plant species researchgate.netfrontiersin.orgnih.govnih.govjst.go.jp. In vitro studies have confirmed that this compound can inhibit the activity of both NCED1 and CCD8, providing a molecular basis for its effect on both ABA and SL biosynthesis researchgate.netoup.comresearchgate.net. This suggests that this compound's impact on SL levels is likely due to its inhibitory action on CCD enzymes involved in the SL biosynthetic pathway researchgate.netfrontiersin.org.
Studies involving ABA-deficient mutants in tomato (e.g., notabilis, sitiens, and flacca) have shown a correlation between reduced ABA levels and decreased strigolactone production, accompanied by the downregulation of LeCCD7 and LeCCD8 genes researchgate.netfrontiersin.org. This finding suggests a potential link or interaction between ABA levels and the regulation of strigolactone biosynthesis. This compound-treated rice plants have been observed to have reduced levels of 4-deoxyorobanchol (4DO), a specific strigolactone researchgate.netoup.com. In sorghum, this compound treatment effectively reduced the levels of sorgomol (B1264285) and 5-deoxystrigol (B197688) (5DS) within the roots, although the levels in root exudates remained unchanged in one experiment researchgate.net.
Interactions with Root Parasitic Weeds and Seed Germination (e.g., Orobanche minor)
Strigolactones are well-established as potent germination stimulants for root parasitic weeds, including economically devastating species such as Striga and Orobanche species, like Orobanche minor researchgate.netnih.govnih.govnih.govjst.go.jpoup.commdpi.comnih.gov. These parasitic plants detect the presence of host plants by recognizing SLs exuded from their roots, triggering seed germination researchgate.netnih.govnih.govnih.govjst.go.jpoup.commdpi.com.
Given that this compound reduces strigolactone levels in plants, its effect on the germination of parasitic weeds has been investigated. Studies have shown that this compound treatment significantly reduces the germination rate of Orobanche minor seeds when co-cultured with host plants like tobacco researchgate.netfrontiersin.orgnih.govnih.govjst.go.jp. This reduced germination is directly attributed to the lower concentrations of strigolactones released by the host plants treated with this compound, thereby diminishing the germination stimulant signal received by the parasitic weed seeds researchgate.netnih.govnih.govjst.go.jpoup.com. This highlights this compound's potential as a research tool to study the role of host-derived SLs in parasitic weed interactions and suggests a possible avenue for developing chemical control strategies by reducing the germination signal.
Role in Rhizobial Infection and Nodule Formation in Legumes
Strigolactones play a positive role in the symbiotic relationship between legumes and nitrogen-fixing rhizobia, influencing the process of root nodule formation nih.govnih.govresearchgate.netmdpi.com. This symbiosis is crucial for nitrogen acquisition in legumes, where rhizobia reside in root nodules and convert atmospheric nitrogen into a usable form for the plant.
Research indicates that SLs promote the formation of infection threads, which are structures formed by the plant root hair to allow rhizobia entry nih.gov. Studies using SL-deficient pea mutants have shown a reduced number of infection threads compared to wild-type plants, and this deficiency could be compensated by the application of the synthetic strigolactone analog GR24 nih.gov.
The precise mechanism by which SLs influence rhizobial symbiosis is still under investigation. Some evidence suggests that SLs might directly affect the bacterial partner; for instance, the synthetic SL analog GR24 has been shown to stimulate the swarming motility of Sinorhizobium meliloti, a common legume symbiont nih.gov. Additionally, SL deficiency in pea has been associated with reduced expression of certain early nodulation genes nih.gov. The observation that the expression of SL biosynthesis genes can be increased in response to rhizobia or Nod lipochitooligosaccharides (LCOs) suggests a feedback loop where rhizobial signals may induce SL biosynthesis in the host plant nih.govresearchgate.net.
Interestingly, while ABA is generally considered to have a negative regulatory effect on nodulation mdpi.comfrontierspartnerships.org, treatment with this compound, an ABA biosynthesis inhibitor, has been reported to increase nodule number and enhance nitrogen fixation in Lotus japonicus frontierspartnerships.org. This effect was linked to a decrease in endogenous ABA levels frontierspartnerships.org. This finding presents a complex picture, as this compound inhibits both ABA and SL biosynthesis. The positive effect on nodulation observed with this compound treatment might be primarily due to the reduction of the inhibitory effect of ABA, potentially overshadowing the impact of reduced SL levels, or it could indicate a nuanced interaction between ABA and SL signaling in the context of rhizobial symbiosis.
Development and Characterization of Abamine Analogs
Design and Synthesis of Abamine Derivatives (e.g., AbamineSG)
The design of this compound was inspired by the structure of nordihydroguaiaretic acid (NDGA), another compound known to inhibit ABA accumulation, although NDGA also exhibits non-specific inhibitory effects on lipid synthesis and plant growth. nih.govoup.com this compound was developed to offer increased specificity towards NCED. researchgate.netnih.gov
Further research and structure-activity relationship studies led to the design and synthesis of this compound analogs aimed at enhancing potency and specificity while mitigating undesirable side effects. researchgate.netnih.govresearchgate.net A notable example of such a derivative is AbamineSG. researchgate.netoup.comnih.gov The development of AbamineSG involved structural modifications based on the this compound scaffold. researchgate.netnih.gov A key structural alteration identified as important for the improved properties of AbamineSG is a three-carbon linker positioned between the methyl ester and the nitrogen atom, a feature that distinguishes it structurally from this compound. nih.gov The synthesis of these analogs is part of a broader effort to create selective inhibitors for enzymes like NCED and other carotenoid cleavage dioxygenases (CCDs) involved in plant hormone biosynthesis. oup.comresearchgate.net
Comparative Analysis of Potency and Specificity
Comparative studies have demonstrated that AbamineSG is a more potent inhibitor of ABA biosynthesis than this compound. researchgate.netresearchgate.netnih.gov In experiments with osmotically stressed plants, treatment with 100 µM AbamineSG inhibited ABA accumulation by 77%, whereas the same concentration of this compound resulted in only a 35% inhibition. nih.gov
Furthermore, AbamineSG exhibits increased specificity for NCED. researchgate.netoup.comnih.gov In vitro studies using cowpea NCED showed that AbamineSG is a competitive inhibitor with a Michaelis constant (Ki) of 18.5 µM, which is lower than the Ki of 38.8 µM determined for this compound. researchgate.netnih.gov This lower Ki value indicates a higher affinity and thus greater potency of AbamineSG for the NCED enzyme compared to this compound. researchgate.netnih.gov
| Compound | Concentration (µM) | ABA Accumulation Inhibition (%) | NCED Ki (µM) |
| This compound | 100 | 35 | 38.8 |
| AbamineSG | 100 | 77 | 18.5 |
Data compiled from search results researchgate.netnih.gov.
Structure-Activity Relationships for Improved Chemical Probes
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com These studies were instrumental in the development of AbamineSG from this compound. researchgate.netnih.gov By systematically altering the structure of this compound and evaluating the resulting compounds' effects on NCED inhibition and plant growth, researchers were able to identify structural features that enhanced desired properties. researchgate.netnih.govresearchgate.net
The introduction of the three-carbon linker in AbamineSG between the methyl ester and the nitrogen atom is a direct outcome of these SAR investigations. nih.gov This specific modification was found to be critical for the increased potency against NCED and the reduction of non-specific effects observed with the parent compound. researchgate.netnih.gov Such detailed SAR analysis allows for the rational design of improved chemical probes, providing researchers with tools that have greater selectivity and efficacy for targeting specific enzymes or pathways, thereby aiding in the elucidation of biological mechanisms. gardp.orgcollaborativedrug.com
Mitigation of Non-Specific Inhibitory Effects on Plant Growth
A significant limitation of the original this compound compound was its tendency to inhibit plant growth at higher concentrations, an effect unrelated to its primary function as an ABA biosynthesis inhibitor. researchgate.netresearchgate.netfrontiersin.org For instance, this compound strongly inhibited the growth of Arabidopsis seedlings at concentrations exceeding 50 µM or 100 µM. researchgate.netresearchgate.netfrontiersin.org This non-specific phytotoxicity limited its utility as a precise tool for studying ABA's roles in planta. nih.gov
The development of AbamineSG successfully addressed this issue. researchgate.netresearchgate.netnih.gov Unlike this compound, AbamineSG did not inhibit the growth of Arabidopsis seedlings even at a concentration of 100 µM. researchgate.netnih.govfrontiersin.org This lack of non-specific growth inhibition, coupled with its increased potency and specificity for NCED, makes AbamineSG a more valuable chemical modulator for investigating the functions of ABA in plant development and stress responses without confounding growth effects. nih.govfrontiersin.org
Methodological Frameworks for Abamine Based Research
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are fundamental techniques used to measure the activity of specific enzymes under controlled laboratory conditions abyntek.comnih.gov. These assays are vital for studying enzyme kinetics and the effects of inhibitors like Abamine abyntek.comamsbio.com. In the context of this compound research, in vitro assays are primarily used to assess its inhibitory effect on NCED, the rate-limiting enzyme in ABA biosynthesis nih.govfrontiersin.orgresearchgate.net.
Studies have demonstrated that this compound competitively inhibits NCED activity. For example, research involving spinach (Spinacia oleracea) showed that this compound inhibited stomatal closure, a process typically induced by ABA. This inhibition was reversed when ABA was co-applied, supporting this compound's action through the ABA pathway nih.gov. In vitro assays using cell lysates have been performed to measure enzyme activity in the presence of this compound canada.cacore.ac.uk.
Data from in vitro enzyme assays can quantify the potency of this compound's inhibitory effect. For instance, this compound has been reported to competitively inhibit NCED with a Kᵢ value of 38.8 × 10⁻⁶ M under osmotic stress conditions induced by mannitol (B672) nih.gov.
| Enzyme | Inhibitor | Inhibition Type | Kᵢ Value (M) | Context |
| NCED | This compound | Competitive | 38.8 × 10⁻⁶ | Osmotic stress (0.4 M mannitol) |
Note: This is an interactive table. Data can be sorted or filtered if displayed in a suitable environment.
In vitro assays have also shown that this compound can inhibit other enzymes, such as LeCCD1a, although its inhibitory effect on NCED appears more pronounced frontiersin.org.
In Planta Bioassays and Physiological Assessments
In planta bioassays involve applying a substance to a whole plant or plant tissue to observe its physiological effects nih.govfrontiersin.org. These assessments are crucial for understanding how this compound influences plant growth, development, and responses to environmental cues in a living system nih.govsmolecule.com.
This compound's primary effect in planta is the reduction of endogenous ABA levels due to NCED inhibition smolecule.com. This reduction leads to observable physiological changes. For example, this compound treatment has been shown to inhibit stomatal closure in spinach and Arabidopsis thaliana, a typical ABA-mediated response to drought stress nih.govsmolecule.com.
Another significant application of in planta bioassays with this compound is in studying seed germination and dormancy frontiersin.orgsmolecule.com. ABA is known to inhibit seed germination and maintain dormancy wikiwand.comwikipedia.orgfrontiersin.org. Treatment with this compound, by lowering ABA levels, can promote seed germination and accelerate radicle elongation, particularly under stress conditions nih.govfrontiersin.orgnih.gov. Studies in Arabidopsis C24 have shown an increased rate of seed germination upon this compound application at certain concentrations frontiersin.org.
However, it has also been noted that this compound can exhibit non-specific effects at higher concentrations, such as strongly inhibiting Arabidopsis seedling growth at 100 μM frontiersin.org. This highlights the importance of dose-response studies in in planta bioassays.
Furthermore, this compound has been used in studies investigating nodulation in soybeans, where it was found that this compound treatment increased nodule number, counteracting the inhibitory effect of exogenous ABA on rhizobial infection and nodule formation smolecule.com.
| Plant Species | This compound Effect | ABA Counter-effect | Reference |
| Spinach | Inhibited stomatal closure | Inhibition relieved by co-application of ABA | nih.gov |
| Arabidopsis thaliana | Inhibited stomatal closure | Not explicitly stated, but implies counteraction of ABA effect | smolecule.com |
| Cress seeds | Accelerated radicle elongation | Not explicitly stated, but implies counteraction of ABA effect | frontiersin.org |
| Arabidopsis C24 | Increased rate of seed germination (at 10-30 μM) | Not explicitly stated, but implies counteraction of ABA effect | frontiersin.org |
| Soybean | Increased nodule number | Exogenous ABA strongly reduced nodule number | smolecule.com |
Note: This is an interactive table. Data can be sorted or filtered if displayed in a suitable environment.
Integration with Molecular Genetic Approaches (e.g., Mutagenesis Screens, Transgenic Lines)
Integrating chemical tools like this compound with molecular genetic approaches allows researchers to gain deeper insights into the genetic components underlying ABA biosynthesis, signaling, and response pathways nih.govnih.gov. This involves using this compound in conjunction with techniques such as mutagenesis screens and studies utilizing transgenic plant lines wikipedia.orgnih.govoup.com.
Mutagenesis screens involve creating a population of plants with random mutations and then screening for altered phenotypes in the presence or absence of a chemical compound plantbreedbio.org. By treating mutagenized plant populations with this compound, researchers can identify mutants that show altered sensitivity or resistance to the reduction in ABA levels caused by the inhibitor nih.govnih.gov. This can help pinpoint genes involved in ABA perception, signaling, or downstream responses nih.govnih.govoup.com. For instance, the use of ABA analogs in chemical-genetics approaches has helped identify novel mutants affecting ABA sensitivity in Arabidopsis germination and seedling growth nih.gov. This compound is considered useful for finding mutants in genes involved in ABA signal transduction nih.gov.
Transgenic lines, which are genetically modified to overexpress, underexpress, or lack specific genes, can be used in conjunction with this compound to study the role of those genes in ABA-related processes escholarship.orgresearchgate.neteolss.net. For example, this compound could be applied to transgenic lines with altered expression of NCED genes or genes involved in ABA signaling components to understand how these genetic modifications interact with reduced ABA levels nih.govfrontiersin.org. Studies using inducible expression systems for NCED genes in transgenic plants, combined with NCED inhibitors, provide fine chemical control over endogenous ABA accumulation, allowing for the dissection of ABA's functional roles frontiersin.org.
This integrated approach allows for the correlation of genetic variations with physiological responses observed in the presence of this compound, providing a powerful method to dissect complex biological pathways nih.govnih.gov.
Applications in Chemical Genetic Screening
Chemical genetics is a powerful approach that uses small molecules to perturb biological systems and study gene function researchgate.netnih.govnih.govoup.com. This compound, as a specific inhibitor of ABA biosynthesis, is a valuable tool in chemical genetic screening nih.govnih.govnih.govoup.com.
In chemical genetic screens, large libraries of small molecules are applied to biological systems (e.g., plant seedlings, cell cultures) to identify compounds that induce a specific phenotype researchgate.netnih.govoup.com. Conversely, a known bioactive molecule like this compound can be used to screen for genetic mutations or other chemical compounds that modify the phenotype induced by this compound nih.govnih.gov.
By using this compound in a chemical genetic screen, researchers can identify genes or pathways that are involved in mediating the plant's response to reduced ABA levels nih.govnih.gov. This can involve screening for mutants that are resistant or hypersensitive to this compound's effects on processes like seed germination, stomatal movement, or stress tolerance nih.govnih.gov. For example, chemical genetic screens using ABA agonists have been instrumental in identifying ABA receptors nih.govoup.com. This compound is considered useful for finding mutants in genes involved in ABA signal transduction through chemical genetic approaches nih.gov.
Chemical genetics with this compound can also be used to identify other small molecules that interact with the ABA pathway, either by mimicking or counteracting this compound's effects nih.gov. This can lead to the discovery of new compounds with potential applications in agriculture or as research tools nih.gov. This compound's use in chemical biology helps elucidate physiological functions associated with target proteins, contributing to the identification of new ABA functions in plant growth and development smolecule.com.
Future Research Directions and Theoretical Perspectives
Elucidation of Novel ABA Functions and Regulatory Networks
Abscisic acid is a central phytohormone with diverse roles in plant development and stress responses, including seed dormancy, stomatal closure, and adaptation to adverse environmental conditions guidetopharmacology.orgnih.govuni.luuni.lunih.gov. While the core ABA signaling pathway involving receptors like PYR/PYL/RCAR, PP2Cs, and SnRK2s is relatively well-established, the broader regulatory network is complex and requires further detailed characterization uni.lunih.govnih.gov.
Abamine's function as a specific inhibitor of NCED-mediated ABA biosynthesis provides a crucial method to reduce endogenous ABA levels, thereby allowing researchers to investigate plant phenotypes and molecular responses under conditions of minimal ABA influence guidetopharmacology.orgmdpi.comuni.lu. This chemical genetic approach complements traditional genetic methods, particularly in cases where gene redundancy complicates functional analysis nih.gov. Future research utilizing this compound is expected to continue uncovering novel functions of ABA beyond its classical roles. For instance, studies employing this compound have already contributed to identifying new ABA functions in plant growth and development uni.lu.
Further theoretical perspectives involve the intricate crosstalk between ABA and other hormonal pathways. This compound's ability to specifically modulate ABA levels can help dissect how ABA interacts with other hormones to fine-tune plant responses. Additionally, the role of components like E3 ubiquitin ligases in regulating the ABA pathway is an active area of research where tools like this compound can be instrumental in perturbing ABA levels to study the impact on ubiquitination-mediated protein degradation within the signaling network nih.gov. Elucidating these complex interactions and regulatory layers is vital for a comprehensive understanding of plant adaptive mechanisms uni.lu.
Further Characterization of Strigolactone Regulatory Pathways
Strigolactones (SLs) represent another class of plant hormones with significant roles in regulating plant architecture, facilitating symbiotic relationships with arbuscular mycorrhizal fungi, and acting as germination stimulants for parasitic weeds nih.govmpg.de. The biosynthesis of SLs also involves carotenoid cleavage dioxygenases (CCDs), specifically CCD7 and CCD8, alongside cytochrome P450 monooxygenases mpg.de.
Intriguingly, research has shown that this compound, initially developed as an NCED inhibitor (NCED is a type of CCD), can also decrease strigolactone levels in various plant species mpg.de. This finding suggests that this compound may influence SL biosynthesis by inhibiting CCD enzymes involved in this pathway, in addition to its primary target NCED mpg.de. The observed correlation between reduced ABA levels (due to NCED inhibition) and decreased strigolactone production suggests a potential role for ABA in regulating SL biosynthesis mpg.de.
Future research will focus on precisely characterizing the extent and mechanisms by which this compound affects different branches of the strigolactone biosynthetic pathway. This includes determining if this compound directly inhibits CCD7 and CCD8 or if its effect on SLs is an indirect consequence of altered ABA levels or other downstream signaling events. The structural similarity between this compound and potential substrates or intermediates in the SL pathway could also be explored theoretically to understand this cross-reactivity. Further characterization of these regulatory pathways using this compound will provide critical insights into the complex interplay between ABA and SLs in controlling plant development and environmental interactions.
Development of this compound as a Scaffold for Agricultural Biotechnology Research
This compound holds significant potential as a foundational chemical scaffold for the development of novel plant growth regulators and agrochemicals within the field of agricultural biotechnology guidetopharmacology.orgmdpi.comnih.govmpg.de. As the first reported specific inhibitor targeting NCED, its molecular structure and inhibitory activity have already served as a basis for designing and synthesizing new compounds with refined properties, such as abamineSG, which exhibits more potent NCED inhibition .
The utility of this compound as a scaffold stems from its ability to precisely modulate endogenous hormone levels, offering a chemical approach to influence plant traits relevant to agriculture. By inhibiting ABA biosynthesis, this compound can impact processes such as seed germination, stomatal regulation, and stress tolerance, which are critical targets for crop improvement uni.lu.
Furthermore, the observation that this compound affects strigolactone levels suggests its potential as a starting point for developing specific regulators of SL production mpg.de. Chemicals that can modulate SL levels or signaling are of interest for controlling parasitic weeds, improving nutrient uptake through enhanced mycorrhizal symbiosis, and optimizing plant architecture for increased yield.
Agricultural biotechnology seeks innovative solutions to enhance crop resilience and productivity in the face of environmental challenges uni.lu. The development of compounds based on the this compound scaffold, designed to specifically target key enzymes in hormone biosynthesis pathways, represents a promising avenue for creating new tools for research and potentially new agrochemical leads nih.gov. This involves rational design based on structure-activity relationships, synthesis of derivatives, and rigorous testing of their biological effects on target pathways and plant phenotypes.
Contribution to Understanding Plant Stress Adaptation Mechanisms
Plant adaptation to abiotic stresses such as drought, salinity, and temperature extremes is a complex process involving coordinated physiological, biochemical, and molecular responses uni.lu. Abscisic acid plays a pivotal role in mediating many of these adaptive mechanisms, including inducing stomatal closure to conserve water and regulating the expression of stress-responsive genes guidetopharmacology.orgnih.govuni.luuni.lu.
This compound's capacity to inhibit ABA biosynthesis makes it an invaluable tool for dissecting the specific contributions of endogenous ABA to stress adaptation uni.lu. By applying this compound, researchers can create conditions where ABA-mediated responses are attenuated, allowing for the study of alternative or compensatory mechanisms that plants employ to cope with stress. This has provided insights into the significance of ABA in processes like stomatal control and seed dormancy under stress conditions uni.lu.
Future research will leverage this compound and its derivatives to further unravel the intricate hormonal crosstalk that underlies stress adaptation. The interplay between ABA and strigolactones, as influenced by this compound, is particularly relevant, as SLs have also been implicated in drought and salt stress responses mpg.de. Understanding how these hormonal pathways are integrated and regulated under stress is crucial for developing crops with enhanced resilience uni.lu.
The theoretical perspectives in this area involve developing more comprehensive models of plant stress signaling networks that incorporate the interactions between multiple hormones and their downstream effects. This compound, as a tool for perturbing ABA levels, contributes experimental data to refine these models and identify key regulatory nodes that could be targeted for improving stress tolerance in crops through biotechnology and breeding strategies.
Q & A
Q. What is the molecular mechanism of Abamine in inhibiting ABA biosynthesis, and how can this be experimentally validated?
this compound acts as a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in abscisic acid (ABA) biosynthesis. To validate this, researchers should:
- Perform enzyme activity assays with purified NCED, comparing reaction rates in the presence/absence of this compound .
- Use radiolabeled substrates (e.g., 9-cis-violaxanthin) to track inhibition efficiency via HPLC or LC-MS .
- Include positive controls (e.g., known NCED inhibitors) and negative controls (solvent-only treatments) to confirm specificity .
Q. How should experimental designs be structured to assess this compound's physiological effects on plant survival and growth?
- Use randomized block designs with at least three biological replicates.
- Monitor survival rates post-treatment: In Arabidopsis, 50–100 µM this compound reduced survival to 28 ± 14% (vs. 83 ± 17% in controls), while co-treatment with 10 µM ABA partially restored survival (63 ± 23%) .
- Quantify root/shoot biomass and elongation rates under varying this compound concentrations (e.g., 50–500 µM) using image-based phenotyping tools .
Q. What concentration ranges of this compound are effective for modulating ABA levels without inducing phytotoxicity?
- For Arabidopsis and rice, 50–200 µM this compound effectively reduces endogenous ABA by 40–60% without causing chlorosis or necrosis .
- Higher concentrations (>300 µM) may induce non-specific effects; always include a dose-response curve spanning 10–500 µM to identify optimal ranges .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's effects on endogenous ABA levels under stress conditions?
- In cadmium (Cd)-exposed Sedum alfredii, this compound reduced ABA by 40% in non-hyperaccumulators (NHE) but showed no effect in hyperaccumulators (HE). To address such discrepancies:
- Compare genetic backgrounds (e.g., HE vs. NHE ecotypes) using RNA-seq to identify differential expression of ABA biosynthesis genes .
- Validate ABA levels with immunoassay kits (e.g., Agdia ELISA) and cross-check with LC-MS/MS for accuracy .
Q. What methodologies are recommended for studying synergistic effects between this compound and other phytohormone inhibitors?
- Co-treat plants with this compound and jasmonate biosynthesis inhibitors (e.g., ibuprofen) to investigate crosstalk between ABA and JA pathways.
- Use factorial experimental designs (e.g., 2x2 matrices: ±this compound, ±JA inhibitor) and measure hormone levels via UPLC-QTOF .
- Analyze transcriptomic data (RNA-seq) to identify overlapping gene networks regulated by both inhibitors .
Q. How can researchers validate the specificity of this compound in complex biological systems?
- Conduct in silico docking studies to confirm this compound’s binding affinity to NCED vs. off-target enzymes (e.g., carotenoid cleavage dioxygenases) .
- Use mutant lines (e.g., nced3 knockouts) to verify loss-of-function phenotypes are not exacerbated by this compound .
- Refer to EMA guidelines for impurity profiling to rule out nitrosamine contamination, which may confound results .
Q. What protocols are optimal for detecting endogenous ABA changes after this compound treatment?
- Extract ABA from frozen tissues using methanol/water/acetic acid (80:19:1 v/v) and quantify via LC-MS/MS with deuterated ABA as an internal standard .
- For rapid screening, use immunoassay kits (e.g., Agdia Phytodetek) with cross-reactivity validated against synthetic ABA analogs .
Methodological Considerations
Q. How should researchers account for this compound's impact on plant stress responses in experimental timelines?
- In Cd stress studies, pre-treat plants with this compound for 24–48 hrs before Cd exposure to ensure ABA depletion prior to stress induction .
- Monitor ABA dynamics at critical timepoints (e.g., 0, 3, 7 days post-treatment) to correlate phenotypic changes with hormonal shifts .
Q. What statistical approaches are critical for analyzing this compound-related data with high variability?
Q. How can cross-species validation of this compound's effects be systematically conducted?
- Test this compound in model (e.g., Arabidopsis, rice) and non-model species (e.g., Sedum alfredii) using standardized protocols.
- Compare NCED protein sequences across species via BLAST to predict conserved binding sites for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
